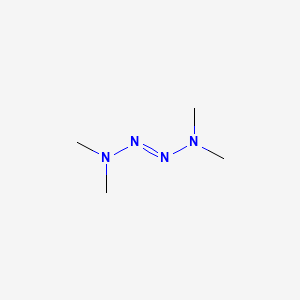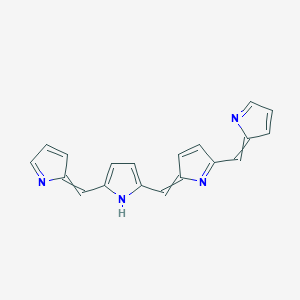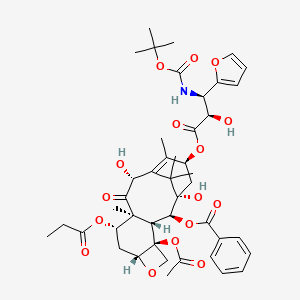![molecular formula C33H52O8 B1233673 (2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 91037-29-5](/img/structure/B1233673.png)
(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a glycoside compound derived from glucose. It is characterized by the presence of a glucopyranose ring, which is a six-membered ring structure containing five carbon atoms and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: (2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can be synthesized through various methods, including enzymatic and chemical synthesis. One common method involves the use of β-glucosidase enzymes to catalyze the formation of glucopyranosides from glucose and alcohols . The reaction typically occurs in non-aqueous solvents or ionic liquids to enhance the yield and selectivity of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale enzymatic synthesis. The use of engineered β-glucosidase enzymes in organic solvents and ionic liquids has been shown to improve the efficiency and yield of the synthesis process . This method is preferred due to its mild reaction conditions and environmentally friendly nature.
化学反应分析
Types of Reactions: (2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of glucopyranosides can be catalyzed by acids or enzymes, leading to the cleavage of the glycosidic bond and the formation of glucose and the corresponding alcohol . Oxidation reactions can convert the hydroxyl groups on the glucopyranose ring into carbonyl groups, resulting in the formation of glucuronic acid derivatives .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic reagents under basic conditions.
Major Products:
Hydrolysis: Glucose and alcohol.
Oxidation: Glucuronic acid derivatives.
Substitution: Various substituted glucopyranosides.
科学研究应用
(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for β-glucosidase enzymes, leading to the release of glucose and the corresponding aglycone . This process is crucial for the metabolism of glycosides and the regulation of glucose levels in cells . Additionally, this compound can modulate signaling pathways such as the AMPK and Nrf2 pathways, which are involved in cellular stress responses and antioxidant defense .
相似化合物的比较
(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can be compared with other glucopyranosides and glycosides:
Methyl α-D-glucopyranoside: Similar in structure but differs in the type of aglycone attached.
Octyl β-D-glucopyranoside: Used as a non-ionic surfactant with different hydrophobic properties.
Hydroxytyrosol-1-glucopyranoside: Known for its antioxidant and anti-aging properties.
Uniqueness: this compound is unique due to its specific molecular structure and the diverse range of applications it offers. Its ability to undergo various chemical reactions and its role in biological processes make it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
91037-29-5 |
|---|---|
分子式 |
C33H52O8 |
分子量 |
576.8 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H52O8/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-33(24,25)5)11-12-22-16-23(17-26(34)20(22)4)40-32-29(37)27(35)28(36)30(41-32)31(38)39/h11-12,18-19,23-30,32,34-37H,4,6-10,13-17H2,1-3,5H3,(H,38,39)/b21-11+,22-12+/t19-,23?,24-,25?,26?,27+,28+,29-,30+,32+,33-/m1/s1 |
InChI 键 |
HVQXEPIFQWOABC-SEKMXBNUSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/CC(CC(C3=C)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
同义词 |
1 alpha-hydroxyvitamin D3 3 beta-D-glucopyranoside 1-hydroxyvitamin D3 3-D-glucopyranoside HD3 glucopyranoside HD3G |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4R,4aS,7S,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1233592.png)





![2-({2-[Benzyl-(4-bromo-benzenesulfonyl)-amino]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B1233606.png)

![2-[(NAPHTHALEN-1-YL)AMINO]-N'-[(E)-(5-NITROFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B1233608.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid;hydrate](/img/structure/B1233609.png)


